

Discovery and development of Enobosarm (R,R)-MK 2866

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Compound of Interest		
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An In-depth Technical Guide on the Discovery and Development of Enobosarm ((R,R)-MK-2866)

Introduction

Enobosarm, also known by its developmental codes GTx-024, MK-2866, and the common name Ostarine, is a pioneering investigational drug in the class of nonsteroidal selective androgen receptor modulators (SARMs). It was developed to elicit the therapeutic anabolic effects of androgens on muscle and bone, but with reduced androgenic effects on other tissues, such as the prostate. Originally developed by GTx, Inc., and later in collaboration with Merck & Co., the rights for its development now belong to Veru, Inc.

Enobosarm is orally bioavailable and has been studied in over 25 clinical trials involving more than 1,700 participants. Its development has explored a range of indications, from treating muscle wasting (cachexia) in cancer patients and age-related muscle loss (sarcopenia) to stress urinary incontinence and, more recently, as a treatment for androgen receptor-positive (AR+) breast cancer and as an adjunctive therapy to preserve muscle mass during weight loss with GLP-1 receptor agonists.

This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols associated with Enobosarm.



Discovery and Preclinical Profile

The foundational research for Enobosarm and other SARMs emerged from the laboratories of James T. Dalton and Duane D. Miller at the University of Tennessee. The goal was to create a compound that could provide the muscle- and bone-building benefits of testosterone without its associated side effects, such as benign prostatic hyperplasia, potential acceleration of prostate cancer, and virilization in women.

Mechanism of Action

Enobosarm functions by selectively binding to the androgen receptor (AR) with high affinity (Ki of 3.8 nM) and activating it. Unlike traditional anabolic steroids, Enobosarm's chemical structure as a nonsteroidal aryl propionamide derivative allows for tissue-selective gene expression. Upon binding, the Enobosarm-AR complex undergoes a conformational change and translocates to the cell nucleus. There, it binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes. In muscle and bone cells, this interaction promotes anabolic pathways, leading to increased protein synthesis and decreased bone resorption. In contrast, its interaction with the AR in tissues like the prostate and seminal vesicles is minimal, sparing them from significant androgenic stimulation. Furthermore, Enobosarm is not metabolized into estrogen or dihydrotestosterone (DHT), avoiding side effects related to aromatization and 5-alpha reduction.



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Caption: Enobosarm's selective androgen receptor modulation pathway.

Pharmacokinetics

Clinical studies have characterized Enobosarm as having a favorable pharmacokinetic profile for a once-daily oral therapeutic. It is rapidly absorbed, and its pharmacokinetics are linear across a range of single doses.

Parameter	Value	Reference
Oral Bioavailability	~100% (in rats)	
Time to Max. Concentration (Tmax)	~1.0 hours	
Elimination Half-life (t½)	14–21 hours	
Metabolism	Not significantly affected by strong CYP3A4 inhibitors (itraconazole). Levels are reduced by CYP3A4 inducers (rifampin).	
Dosing	Once daily, oral administration	-

Clinical Development

Enobosarm has been evaluated in numerous clinical trials for various indications. This section details the most significant of these studies.

Muscle Wasting (Cachexia & Sarcopenia)

The initial primary focus for Enobosarm was the prevention and treatment of muscle wasting associated with cancer and aging.

Phase II Trial in Healthy Elderly and Postmenopausal Women

This foundational 12-week, double-blind, placebo-controlled study (NCT00467844) evaluated Enobosarm in 120 healthy elderly men and postmenopausal women. The results demonstrated a clear dose-dependent benefit.



Endpoint	Placebo	Enobosarm 1 mg	Enobosarm 3 mg	P-value (3 mg vs. Placebo)
Change in Total Lean Body Mass (LBM)	-	-	+1.25 kg	< 0.001
Change in Stair Climb Power	-	-	+16.8 watts	0.013
Change in Insulin Resistance (HOMA-IR)	+2.6%	-	-27.3%	0.013

Experimental Protocol: Phase II Sarcopenia Trial (NCT00467844)

- Objective: To assess the efficacy and safety of Enobosarm on total lean body mass and physical function.
- Design: 12-week, randomized, double-blind, placebo-controlled trial.
- Participants: 120 healthy elderly men (>60 years) and postmenopausal women.
- Intervention: Daily oral doses of placebo, 0.1 mg, 0.3 mg, 1 mg, or 3 mg of Enobosarm.
- Primary Endpoint: Change from baseline in total lean body mass (LBM).
- Method of Assessment: LBM was measured by dual-energy X-ray absorptiometry (DXA).
- Secondary Endpoints: Physical function, body weight, insulin resistance, and safety.
- Method of Assessment: Physical function was measured by a stair climb test (time and power calculation). Safety was monitored via adverse event reporting and clinical laboratory tests.

Phase II Trial in Cancer Patients

A subsequent randomized, double-blind, placebo-controlled Phase II trial evaluated Enobosarm in 159 patients with various cancers who had experienced weight loss. This study confirmed



the anabolic effects in a patient population.

Endpoint	Placebo (n=34)	Enobosarm 1 mg (n=32)	Enobosarm 3 mg (n=34)
Median Change in	+0.02 kg	+1.5 kg (p=0.0012 vs	+1.0 kg (p=0.046 vs
LBM		placebo)	placebo)

Phase III POWER Trials

Two large, identically designed Phase III trials (POWER 1 and 2; NCT01355484, NCT01355497) were conducted to assess Enobosarm for preventing and treating muscle wasting in patients with non-small-cell lung cancer (NSCLC). The co-primary endpoints were LBM and physical function (stair climb power). While the trials demonstrated a statistically significant increase in LBM, they failed to meet the pre-specified responder analysis for the physical function endpoint. This led to the discontinuation of development for this specific indication.

Stress Urinary Incontinence (SUI)

Based on the role of the androgen receptor in pelvic floor muscle, Enobosarm was investigated for SUI in postmenopausal women. The Phase II ASTRID trial, however, failed to meet its primary endpoint, showing no statistically significant difference in the reduction of incontinence episodes per day compared to placebo.

Breast Cancer

A promising area of development is in the treatment of AR-positive, estrogen receptor-positive (ER+), and HER2-negative metastatic breast cancer. The rationale is that activating the AR in these tumors can have a tumor-suppressive effect. Phase II trials have shown encouraging results, and Enobosarm is currently in Phase 3 trials for this indication, using higher doses (e.g., 9 mg/day) than in the muscle wasting studies.

Adjunctive Therapy for Obesity

More recently, Enobosarm is being developed to address a significant side effect of GLP-1 receptor agonists (e.g., semaglutide) used for weight loss: the concurrent loss of lean muscle



mass.

Phase IIb QUALITY Trial

This double-blind, placebo-controlled study evaluated Enobosarm in older adults with obesity receiving semaglutide. The results were highly positive, demonstrating that Enobosarm could significantly preserve muscle while augmenting fat loss.

Endpoint (at 16 weeks)	Semaglutide + Placebo	Semaglutide + Enobosarm 3 mg
Relative Reduction in Lean Mass Loss	Baseline	99.1% (p < 0.001)
Percentage of Total Weight Loss from Fat	-	99%
Incidence of GI Adverse Events	32 cases	18 cases

Experimental Protocol: Phase IIb QUALITY Trial

- Objective: To evaluate the safety and efficacy of Enobosarm to preserve muscle and augment fat loss in older patients receiving semaglutide for weight reduction.
- Design: Multicenter, double-blind, placebo-controlled, randomized, dose-finding study.
- Participants: Approximately 150 overweight or obese patients aged >60 years initiating semaglutide treatment.
- Intervention: Daily oral Enobosarm (3 mg or 6 mg) or placebo, in addition to semaglutide.
- Primary Endpoint: Change in total lean body mass.
- Key Secondary Endpoints: Change in total body fat mass and physical function (stair climb test).

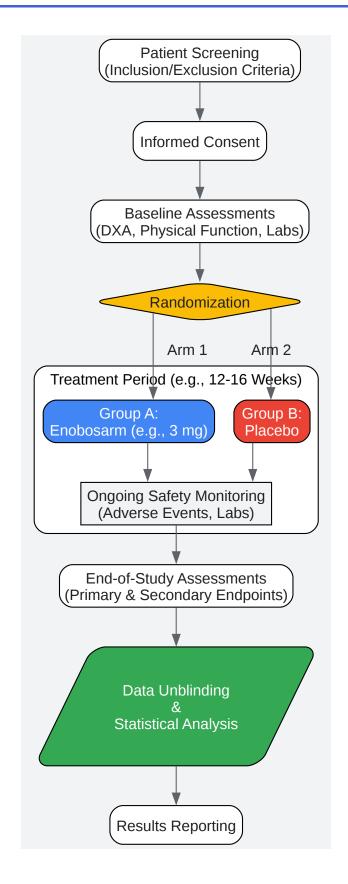


• Method of Assessment: Body composition was assessed by DXA. Safety and tolerability were monitored throughout the study.

Visualized Workflows and Relationships

To better illustrate the processes involved in Enobosarm's development and application, the following diagrams are provided.

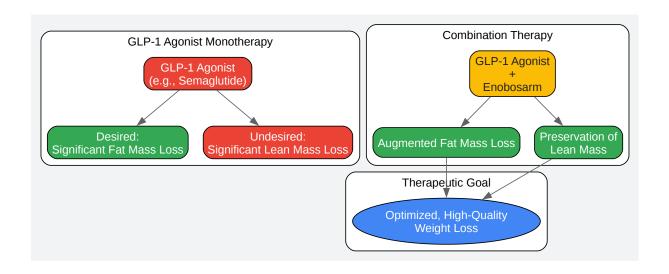




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Caption: A generalized workflow for a randomized controlled trial of Enobosarm.





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Caption: Logical relationship for Enobosarm's use with GLP-1 agonists.

Safety and Tolerability

Across numerous clinical trials, Enobosarm has demonstrated a favorable safety profile and is generally well-tolerated. A pooled safety analysis from four randomized clinical trials including over 1,000 patients provides a robust overview.

- Adverse Events: The profile of treatment-emergent adverse events (TEAEs) for Enobosarm
 is comparable to placebo. The most common AEs were related to the underlying conditions
 of the trial participants (e.g., nausea, anemia in cancer patients) and were not significantly
 increased compared to the placebo arms.
- Gastrointestinal Effects: Notably, Enobosarm does not appear to increase gastrointestinal side effects. In the QUALITY trial, it was associated with a lower incidence of GI events compared to placebo when combined with semaglutide.



- Liver Function: There has been no evidence of significant drug-induced liver injury (DILI).
 Mild, transient elevations in liver enzymes have been observed in some patients but were typically within normal limits and resolved.
- Lipid Profile: A consistent finding across studies is a reduction in HDL cholesterol.
 Reductions in total cholesterol, LDL-C, and triglycerides have also been observed.
- Hormonal Effects: As an AR agonist, Enobosarm can suppress endogenous testosterone and sex hormone-binding globulin (SHBG). These effects are generally dose-dependent and reversible.

Conclusion

Enobosarm ((R,R)-MK-2866) stands as one of the most extensively studied selective androgen receptor modulators to date. Its development journey began with a clear therapeutic goal: to provide the anabolic benefits of androgens for muscle and bone while avoiding unwanted androgenic side effects. Preclinical and early-phase clinical trials consistently demonstrated its ability to increase lean body mass and improve physical function.

While late-stage trials for cancer cachexia did not meet their functional endpoints, leading to a pivot in strategy, the robust data on its anabolic effects and safety profile have enabled its continued development in other areas. The current focus on AR+ breast cancer and as a muscle-preserving agent in obesity treatment highlights the compound's versatility. The positive results from the Phase IIb QUALITY trial, in particular, position Enobosarm as a potentially critical component of next-generation weight management therapies. As an investigational agent, it has not yet received regulatory approval for any indication, but ongoing research continues to define its potential therapeutic roles.

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